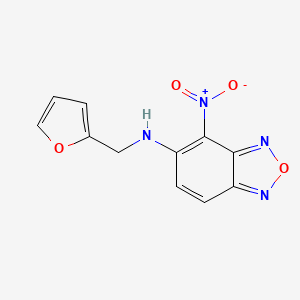
2-Methylphenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylphenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate is an organic compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound is characterized by the presence of a quinoline core substituted with a 2-methylphenyl group and a 4-methoxyphenyl group at specific positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylphenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of quinoline derivatives often involves green and sustainable chemical processes. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-Methylphenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives .
Aplicaciones Científicas De Investigación
2-Methylphenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methylphenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Methylphenyl)quinoline: Similar in structure but lacks the methoxy group.
2-Phenylquinoline: Lacks both the methyl and methoxy groups.
4-Hydroxy-2-quinolones: Differ in the functional groups attached to the quinoline core
Uniqueness
2-Methylphenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and methoxy groups can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
355433-83-9 |
|---|---|
Fórmula molecular |
C24H19NO3 |
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
(2-methylphenyl) 2-(4-methoxyphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C24H19NO3/c1-16-7-3-6-10-23(16)28-24(26)20-15-22(17-11-13-18(27-2)14-12-17)25-21-9-5-4-8-19(20)21/h3-15H,1-2H3 |
Clave InChI |
LXAZZMKIFOPGND-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1OC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


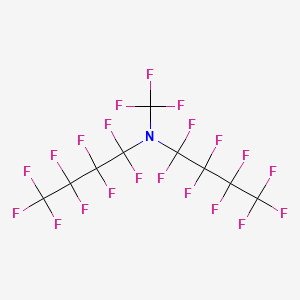

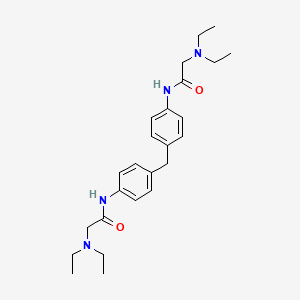
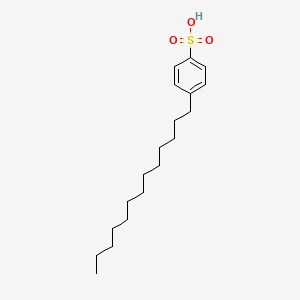
![Ethyl 3-amino-5,6,7,8-tetrahydrofuro[2,3-b]quinoline-2-carboxylate](/img/structure/B14161679.png)

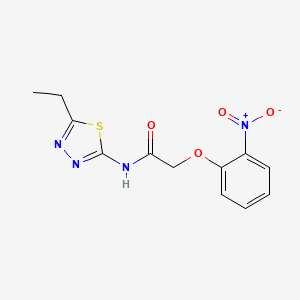


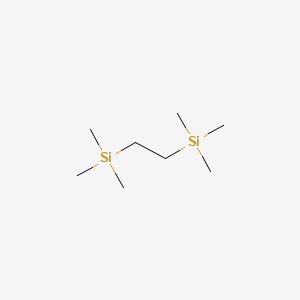
![4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B14161724.png)
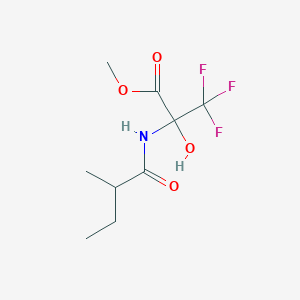
![{2-[(2,5-Dimethoxyphenyl)methylidene]diazen-2-ium-1-yl}[1-(2-oxo-2-phenylethyl)pyridin-4(1H)-ylidene]methanolate--hydrogen bromide (1/1)](/img/structure/B14161740.png)
